8-methyl-7H-purine-2,6-diamine hydrochloride

Fluorescent purine probe photophysics tautomerism

8-Methyl-7H-purine-2,6-diamine hydrochloride (CAS 2137851-52-4, MW 200.63, C₆H₉ClN₆) is the hydrochloride salt form of an 8-methyl-substituted purine-2,6-diamine. The compound belongs to the broader class of 2,6-diaminopurine derivatives, which have been extensively explored as cyclin-dependent kinase (CDK) inhibitors, antifolates targeting dihydrofolate reductase (DHFR), and antimetabolite agents that interfere with nucleic acid synthesis.

Molecular Formula C6H9ClN6
Molecular Weight 200.63
CAS No. 2137851-52-4
Cat. No. B2368550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-methyl-7H-purine-2,6-diamine hydrochloride
CAS2137851-52-4
Molecular FormulaC6H9ClN6
Molecular Weight200.63
Structural Identifiers
SMILESCC1=NC2=NC(=NC(=C2N1)N)N.Cl
InChIInChI=1S/C6H8N6.ClH/c1-2-9-3-4(7)11-6(8)12-5(3)10-2;/h1H3,(H5,7,8,9,10,11,12);1H
InChIKeyBJRCOYJGIFWOOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Methyl-7H-purine-2,6-diamine Hydrochloride (CAS 2137851-52-4): A Specialized 8-Substituted Purine-2,6-diamine Building Block for Kinase and Antimetabolite Research


8-Methyl-7H-purine-2,6-diamine hydrochloride (CAS 2137851-52-4, MW 200.63, C₆H₉ClN₆) is the hydrochloride salt form of an 8-methyl-substituted purine-2,6-diamine . The compound belongs to the broader class of 2,6-diaminopurine derivatives, which have been extensively explored as cyclin-dependent kinase (CDK) inhibitors, antifolates targeting dihydrofolate reductase (DHFR), and antimetabolite agents that interfere with nucleic acid synthesis [1][2]. The 8-methyl substituent serves as both a metabolic stability handle and a critical structural determinant for enzyme binding pocket recognition [2].

Why 2,6-Diaminopurine or Unsubstituted Purine Analogs Cannot Replace 8-Methyl-7H-purine-2,6-diamine Hydrochloride in SAR-Driven Research


Generic substitution with the parent 2,6-diaminopurine (DAP, CAS 1904-98-9) or other 8-unsubstituted purine-2,6-diamines carries a high risk of experimental failure for three reasons. First, the 8-methyl group introduces a critical steric and electronic perturbation that fundamentally alters target enzyme recognition, as demonstrated by the DHFR inhibitor SAR studies where 8-substitution was essential for achieving selectivity against Pneumocystis carinii and Toxoplasma gondii DHFR over the mammalian enzyme [1]. Second, methylation at the C8 position eliminates a metabolic soft spot, potentially reducing susceptibility to oxidative metabolism compared to the 8-unsubstituted parent [2]. Third, the hydrochloride salt form (CAS 2137851-52-4) provides distinct handling and solubility characteristics compared to the neutral free base (CAS 26216-56-8), with the salt form offering improved aqueous dispersibility that is critical for reliable in vitro assay preparation .

8-Methyl-7H-purine-2,6-diamine Hydrochloride: Quantified Differentiation from Closest Analogs for Informed Procurement


Fluorescence Quantum Yield: 8-Aza-N8-methyl Derivative Achieves 2.1-Fold Higher Quantum Yield than Parent Scaffold

The N8-methyl derivative of 2,6-diamino-8-azapurine (the closest photophysically characterized analog of the target compound) exhibits a fluorescence quantum yield (φ) of 0.85 and an emission maximum at 412 nm in neutral aqueous medium, compared to φ = 0.40 and λmax = 363 nm for the parent 2,6-diamino-8-azapurine scaffold [1]. The 49 nm bathochromic shift and 2.1-fold higher quantum yield make the N8-methylated form a superior fluorescent probe for biophysical assays. The parent 2,6-diaminopurine (carbon scaffold) is reported as weakly fluorescent, further underscoring the importance of the methyl substitution for photophysical applications [1]. Note: These data are from the 8-azapurine scaffold and constitute Class-level inference for the target carbon-purine analog; direct photophysical characterization of 8-methyl-7H-purine-2,6-diamine has not been reported in the primary literature.

Fluorescent purine probe photophysics tautomerism

Ground-State pKa Differentiation: N8-Methyl Shifts pKa from 3.68 to 4.85, Altering Protonation State at Physiological pH

The N8-methyl derivative of 2,6-diamino-8-azapurine exhibits a ground-state pKa of 4.85, compared to two pKa values of 3.68 and 7.68 for the parent 2,6-diamino-8-azapurine scaffold [1]. This single, well-defined pKa at 4.85 means the N8-methylated species is predominantly (>99%) neutral at physiological pH 7.4, whereas the parent scaffold undergoes complex tautomeric equilibria involving monoanionic, neutral, and cationic forms across the pH range 3-8 [1]. For the target carbon-purine compound, the 8-methyl group similarly eliminates the tautomeric ambiguity associated with the N7-H/N9-H equilibrium in unsubstituted purines, providing a structurally homogeneous species in solution. The excited-state pK* of the N8-methyl derivative is calculated as approximately −2, indicating rapid excited-state deprotonation that generates the neutral emissive form even under moderately acidic conditions (well below the ground-state pKa) [1].

Protonation state pKa physiological pH solubility prediction

Regioisomeric Differentiation: N8-Methyl Derivative Is Strongly Fluorescent (φ = 0.85), Whereas N7-Methyl Exhibits No Detectable Emission

Among the N-alkyl derivatives of 2,6-diamino-8-azapurine, the N8-methyl regioisomer is uniquely fluorescent with a quantum yield of 0.85 and λmax 412 nm, while the N7-methyl regioisomer shows no detectable fluorescence emission under identical conditions [1]. This stark all-or-nothing photophysical distinction between regioisomers provides a built-in quality control mechanism: contamination with the N7-methyl isomer would be immediately detectable via fluorescence quenching. The N8-methyl derivative also has a significantly higher molar absorptivity (εmax = 8100 M⁻¹cm⁻¹ at 307 nm) compared to the N7-methyl analog (εmax = 6200 M⁻¹cm⁻¹ at 309 nm) in the neutral form [1]. For the target compound (8-methyl-7H-purine-2,6-diamine), the C8-methyl substitution similarly fixes the tautomeric form to the 7H (N7-H) isomer, eliminating the N9-H tautomer that predominates in unsubstituted purines.

Regioisomer N-alkyl purine fluorescent probe design

Purity Specification and Physical Form: Hydrochloride Salt (95% Purity, Powder) vs Free Base (97% Purity) — Selection Depends on Application

Two commercial forms of 8-methyl-7H-purine-2,6-diamine are available from reputable vendors: the hydrochloride salt (CAS 2137851-52-4, MW 200.63, powder, standard purity 95%) and the neutral free base (CAS 26216-56-8, MW 164.17, standard purity 97%) . The hydrochloride salt is supplied as a powder at room temperature storage and is specified as containing chloride counterion . The 2-percentage-point purity difference, while modest, translates to a meaningful difference in impurity burden: at 95% purity, the HCl salt may contain up to 5% w/w impurities, whereas the free base at 97% purity limits impurities to approximately 3% w/w — a nearly 40% relative reduction in total impurities that may be critical for crystallography, enzymatic assays, or applications requiring tight stoichiometric control. Selection between the two forms should be driven by compatibility with the experimental system: the salt form for aqueous assay systems, the free base for organic synthesis or when the counterion must be excluded.

Salt form selection purity grade formulation procurement specification

High-Impact Application Scenarios for 8-Methyl-7H-purine-2,6-diamine Hydrochloride Based on Quantified Differentiation


Fluorescence-Based Enzymatic Assays Requiring High Signal-to-Background Ratio

Leverage the 2.1-fold higher fluorescence quantum yield (φ 0.85) and 49 nm bathochromic shift (412 nm emission) of the methylated purine scaffold relative to the parent 2,6-diamino-8-azapurine to design high-sensitivity PNP (purine nucleoside phosphorylase) or other purine-metabolizing enzyme assays. The longer emission wavelength (412 nm vs 363 nm) reduces interference from biological autofluorescence in cellular lysates, and the 12.7 ns fluorescence lifetime enables time-resolved detection modalities for improved signal discrimination [1].

DHFR Inhibitor SAR Studies with 8-Substitution as a Selectivity Determinant

Use the compound as the 8-methyl reference point in a congeneric series of 2,6-diamino-8-substituted purines, directly following the proven SAR framework where 8-substitution restricts conformational flexibility and modulates selectivity between pathogen and mammalian DHFR isoforms. The Gangjee et al. (1997) study demonstrated that 8-substituted purine analogs can achieve selectivity ratios of 13–38 for pathogen DHFR over rat liver DHFR, establishing the 8-position as a key selectivity handle [2]. The 8-methyl variant represents the minimal steric perturbation in this series.

Tautomeric Form Control in Solution-Phase Structural Biology

Deploy the compound in NMR or X-ray crystallography studies where a single, well-defined tautomeric species is required. The C8-methyl substitution fixes the purine ring in the 7H tautomeric form, eliminating the N7-H/N9-H equilibrium present in unsubstituted 2,6-diaminopurine. The ground-state pKa of 4.85 (inferred from the 8-aza analog) places the neutral form as the dominant species at physiological pH, ensuring a single, structurally homogeneous entity for binding studies and co-crystallization experiments [1].

Metabolic Stability Assessment of 8-Substituted Purine Antimetabolites

Use the 8-methyl compound as a metabolically blocked control in comparative studies against 8-unsubstituted 2,6-diaminopurine. The C8-methyl group is expected to confer resistance to oxidative metabolism at the 8-position, a known metabolic pathway for purine antimetabolites [3]. This makes the compound suitable as a stable reference standard for LC-MS/MS method development and in vitro metabolic stability assays where metabolic liability at the 8-position must be excluded or controlled.

Quote Request

Request a Quote for 8-methyl-7H-purine-2,6-diamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.